(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole
CAS No.:
Cat. No.: VC19771656
Molecular Formula: C36H40O2P2
Molecular Weight: 566.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H40O2P2 |
|---|---|
| Molecular Weight | 566.6 g/mol |
| IUPAC Name | (2S,3S)-2-benzyl-4-[(2S,3S)-2-benzyl-3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl]-3-tert-butyl-2H-1,3-benzoxaphosphole |
| Standard InChI | InChI=1S/C36H40O2P2/c1-35(2,3)39-31(23-25-15-9-7-10-16-25)37-29-21-13-19-27(33(29)39)28-20-14-22-30-34(28)40(36(4,5)6)32(38-30)24-26-17-11-8-12-18-26/h7-22,31-32H,23-24H2,1-6H3/t31-,32-,39+,40+/m0/s1 |
| Standard InChI Key | OUQFQFLZNWWOPU-QGJJZOTOSA-N |
| Isomeric SMILES | CC(C)(C)[P@@]1[C@H](OC2=CC=CC(=C21)C3=C4C(=CC=C3)O[C@@H]([P@]4C(C)(C)C)CC5=CC=CC=C5)CC6=CC=CC=C6 |
| Canonical SMILES | CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C(=CC=C3)OC(P4C(C)(C)C)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Introduction
The compound (2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d] oxaphosphole is a complex organophosphorus molecule featuring multiple chiral centers and a bibenzo[d] oxaphosphole framework. This structure is significant for its potential applications in catalysis and medicinal chemistry due to its unique steric properties and solubility in organic solvents.
Structural Features
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Stereochemistry: The compound has a specific stereochemistry with four chiral centers, all in the S configuration, which is crucial for its potential applications in asymmetric synthesis.
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Functional Groups: It contains two dibenzyl groups and two di-tert-butyl groups, enhancing its steric bulk and solubility.
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Bibenzo[d]13oxaphosphole Framework: This framework is central to its chemical behavior and potential applications.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to ensure high yields and selectivity for the desired stereochemistry. While specific synthesis details for this exact compound are not widely documented, similar compounds often involve reactions such as phospha-Fries rearrangements and reductions to form the desired phosphorus-containing rings .
Applications
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Catalysis: The compound's unique structure makes it a candidate for studies in asymmetric synthesis and catalysis, where chiral ligands are crucial for achieving high enantioselectivity.
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Medicinal Chemistry: Its potential applications in medicinal chemistry could involve the design of novel drugs or drug intermediates, leveraging its complex structure to interact with biological targets.
Comparison with Similar Compounds
These comparisons highlight the uniqueness of the target compound while showcasing its potential for further exploration within organophosphorus chemistry.
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